molecular formula C21H16N2O3 B11049053 (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene

(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene

Cat. No.: B11049053
M. Wt: 344.4 g/mol
InChI Key: GYNSLQRIRBTBCQ-UHFFFAOYSA-N
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Description

(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene typically involves multi-step organic reactions. One common method includes the reaction of 7-benzoyl-2,3-dihydro-1,4-benzodioxin with phenylhydrazine under acidic conditions to form the diazene linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diazene group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of benzodioxin oxides.

    Reduction: Formation of (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, the benzodioxin moiety can interact with hydrophobic regions of proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)amine: A reduced form of the compound with an amine group instead of diazene.

    (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)hydrazine: A precursor in the synthesis of the diazene compound.

    (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)oxide: An oxidized derivative.

Uniqueness

What sets (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene apart is its diazene linkage, which imparts unique redox properties and reactivity. This makes it particularly useful in applications requiring controlled redox reactions and interactions with biological molecules.

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

phenyl-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone

InChI

InChI=1S/C21H16N2O3/c24-21(15-7-3-1-4-8-15)17-13-19-20(26-12-11-25-19)14-18(17)23-22-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

GYNSLQRIRBTBCQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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